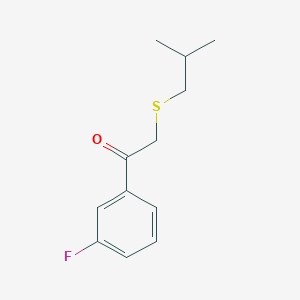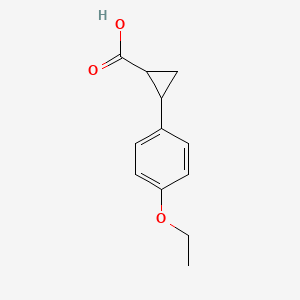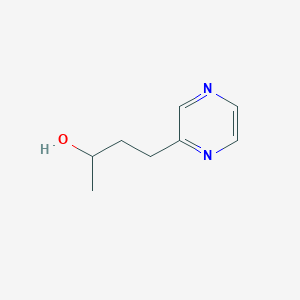
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known by its linear formula CH₃CH₂CH₂SO₂Cl, is a chemical compound with the CAS number 10147-36-1 . It belongs to the class of sulfonyl chlorides, which are versatile reagents in organic synthesis.
Métodos De Preparación
a. Synthetic Routes
The synthesis of 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol. The hydroxyl group of the alcohol reacts with the sulfonyl chloride, resulting in the formation of the desired compound.
b. Reaction Conditions
The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). Acidic conditions facilitate the reaction, and the addition of a base (such as triethylamine) helps neutralize the hydrogen chloride byproduct.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as the basis for large-scale manufacturing.
Análisis De Reacciones Químicas
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Nucleophiles (e.g., amines), Lewis acids (e.g., AlCl₃), and bases (e.g., triethylamine) are commonly used in reactions involving this compound.
Aplicaciones Científicas De Investigación
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride finds applications in:
Organic Synthesis: It serves as a versatile intermediate for the preparation of other compounds.
Medicinal Chemistry: Researchers use it to synthesize bioactive molecules and pharmaceuticals.
Agrochemicals: It plays a role in the development of pesticides and herbicides.
Mecanismo De Acción
The compound’s mechanism of action depends on the specific context. It may act as a reactive intermediate, participate in covalent bonding, or modify biological macromolecules. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
While 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific substituents, similar sulfonyl chlorides include p-toluenesulfonyl chloride and methanesulfonyl chloride.
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3 |
Clave InChI |
LQGJQLNRFXQAKW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1OCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)





![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)

![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
amine](/img/structure/B13528446.png)


